Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-
Overview
Description
Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-, also known as Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-, is a useful research compound. Its molecular formula is C28H42O2S2 and its molecular weight is 474.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Natural Sources and Bioactivities
Phenol derivatives, including 2,4-Di-tert-butylphenol and its analogs, are widespread in nature, found in organisms ranging from bacteria to animals. These compounds often serve as major components of essential oils, exhibiting potent toxicity against a broad range of organisms. Despite their autotoxicity, they are produced by organisms possibly for endocidal regulation, suggesting an ecological role in controlling population and defending against pathogens (Zhao et al., 2020).
Antioxidant Properties
The antioxidant properties of phenol derivatives have been demonstrated in various studies. For instance, a naturally occurring 2,6-bis(1.1-dimethylethyl)-4-methylphenol identified in the halophyte plant Mesembryanthemum crystallinum showed significant antioxidant activity. This suggests potential applications in food preservation, cosmetics, and pharmaceuticals to prevent oxidative damage (Bouftira et al., 2007).
Effects on Plant Growth and Photosynthesis
The influence of phenol derivatives on plant growth and photosynthesis has been documented, with findings indicating both promotive and inhibitive effects depending on concentration. At certain concentrations, these compounds can enhance photosynthesis and growth in hop seedlings, while higher concentrations have negative effects, highlighting their allelopathic potential (Zhang Xin-hui, 2006).
Applications in Polymer Science
In polymer science, phenol derivatives are used as initiators for the stereoselective polymerization of lactide monomers, demonstrating their utility in creating polymers with specific structural properties. This application is significant in the development of biodegradable plastics and other polymeric materials (Kapelski et al., 2012).
Environmental Presence and Impact
The presence of synthetic antioxidants, including phenol derivatives, in house dust from various regions highlights the broad use and potential environmental impact of these compounds. Their widespread occurrence in the environment calls for further studies on their sources, fate, and toxicokinetics to assess potential risks associated with long-term exposure (Tan et al., 2021).
Mechanism of Action
Target of Action
The primary target of Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] is the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . These enzymes play a crucial role in the production of ATP, the primary energy currency of the cell.
Mode of Action
Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-] interacts with its target by attaching effectively to the active site of the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . This interaction can lead to changes in the enzyme’s activity, potentially affecting ATP production.
Biochemical Pathways
The compound’s interaction with mitochondrial F1F0 Adenosine triphosphate synthase enzymes affects the ATP synthesis pathway . This pathway is responsible for the production of ATP, which is used in various cellular processes. Changes in this pathway can have downstream effects on these processes.
Result of Action
The molecular and cellular effects of Phenol, 4,4’-dithiobis[2,6-bis(1,1-dimethylethyl)-]'s action depend on its interaction with the mitochondrial F1F0 Adenosine triphosphate synthase enzymes . By interacting with these enzymes, the compound can potentially affect ATP production and, consequently, various cellular processes that rely on ATP.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUPRVAMTYHIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364473 | |
Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-58-9 | |
Record name | 4,4′-Dithiobis[2,6-bis(1,1-dimethylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6386-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Disulfanediyl)bis(2,6-di-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(DISULFANEDIYL)BIS(2,6-DI-TERT-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2ZUM2VQ6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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